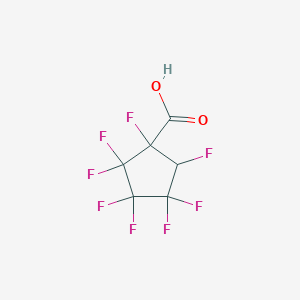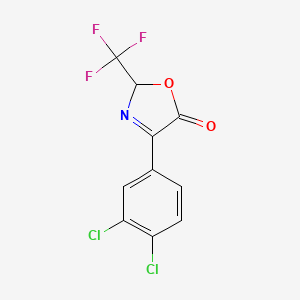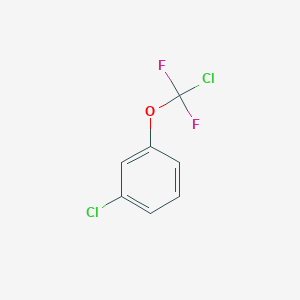
1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid, 92%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid (OFCA), also known as perfluorocyclopentanecarboxylic acid (PFCA), is a synthetic organic compound with a molecular formula of C₈F₁₆O₂. It is a colorless solid with a melting point of -61°C and a boiling point of 173°C. It is an important member of the class of fluorinated organic compounds known as perfluorocarboxylic acids (PFCAs). OFCA is widely used in industrial applications due to its high thermal stability, low surface tension, and excellent electrical insulation properties. It is also used in a variety of scientific research applications, including in the synthesis of organic compounds, in biochemical and physiological studies, and in drug development.
Wissenschaftliche Forschungsanwendungen
OFCA has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of organic compounds, including fluorinated polymers, surfactants, and pharmaceuticals. It is also used in biochemical and physiological studies as a substrate for enzymes, as a reagent in the synthesis of peptides, and as a solvent for the extraction of proteins and other biomolecules. In addition, OFCA is used in drug development as a substrate for drug metabolism studies, as a reagent in the synthesis of drug metabolites, and as a solvent for drug solubility studies.
Wirkmechanismus
OFCA is a perfluorinated carboxylic acid that is highly resistant to hydrolysis and enzymatic degradation. It is known to interact with proteins, lipids, and other biomolecules through hydrogen bonding and electrostatic interactions. OFCA is also known to form complexes with metal ions, which can affect the structure and function of proteins and other biomolecules.
Biochemical and Physiological Effects
OFCA has been studied for its effects on biochemical and physiological processes. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, OFCA has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. OFCA has also been shown to affect the activity of the enzyme cytochrome P450 (CYP), which is involved in drug metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
OFCA has several advantages and limitations for use in laboratory experiments. The advantages of using OFCA include its high thermal stability, low surface tension, and excellent electrical insulation properties. In addition, OFCA is highly resistant to hydrolysis and enzymatic degradation, making it an ideal reagent for biochemical and physiological studies. The limitations of using OFCA include its high cost and difficulty in obtaining in large quantities. In addition, OFCA is a hazardous material and should be handled with care.
Zukünftige Richtungen
The future directions for the use of OFCA in scientific research include further studies into its effects on biochemical and physiological processes, including its effects on drug metabolism. In addition, further studies into the synthesis of OFCA and its derivatives could lead to the development of novel compounds with improved properties. Finally, further studies into the interaction of OFCA with proteins, lipids, and other biomolecules could lead to the development of new therapeutic agents.
Synthesemethoden
OFCA can be synthesized from the reaction of 2-chloro-3,3,3-trifluoropropene and hydrofluoric acid in the presence of a catalyst. Alternatively, it can be synthesized through the reaction of hexafluoropropene oxide and hydrofluoric acid in the presence of a catalyst. The reaction of 2-chloro-3,3,3-trifluoropropene and hydrofluoric acid yields a mixture of OFCA and 2-chloro-3,3,3-trifluoropropanoic acid, which can be separated by distillation.
Eigenschaften
IUPAC Name |
1,2,2,3,3,4,4,5-octafluorocyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8O2/c7-1-3(8,2(15)16)5(11,12)6(13,14)4(1,9)10/h1H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIRACURDCXMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)(C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%](/img/structure/B6360085.png)

![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)
![Poly[3-(octylthio)thiophene-2,5-diyl]](/img/structure/B6360100.png)








